4-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide
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Overview
Description
4-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyrrolidinone ring, and methoxy-substituted aromatic rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methoxy-substituted benzaldehydes or benzoic acids.
Reduction: Amines.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide would depend on its specific application. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(3-methoxyphenyl)benzamide: Similar in structure but lacks the pyrrolidinone ring.
Benzenamine, 4-methoxy-N-(phenylmethylene): Contains a methoxy group and an amine but differs in the overall structure.
Uniqueness
The presence of both the pyrrolidinone ring and the sulfonamide group in 4-methoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-9-17(7-8-18(13)26-3)27(23,24)20-14-10-19(22)21(12-14)15-5-4-6-16(11-15)25-2/h4-9,11,14,20H,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKALOMUHKNAEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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